

Validating ERG Inhibition by ERGi-USU-6 Mesylate: A Comparative Guide Using qPCR

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Compound of Interest

Compound Name: *ERGi-USU-6 mesylate*

Cat. No.: *B14079476*

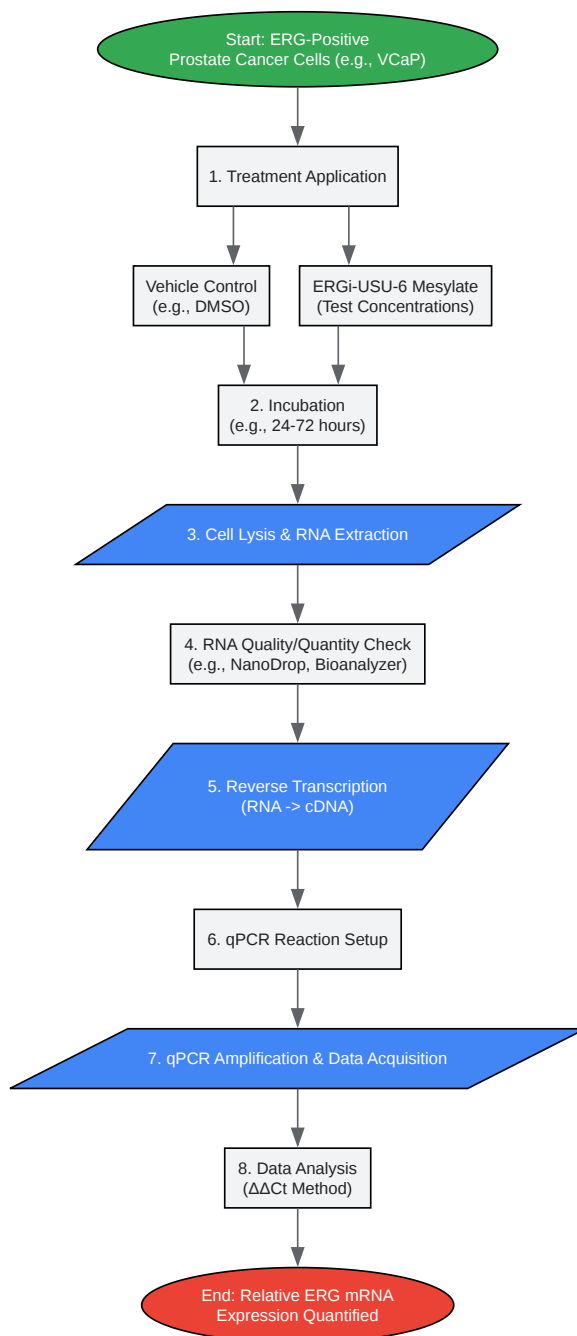
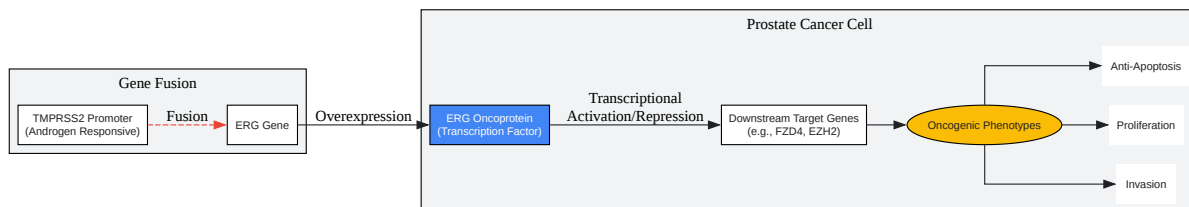
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The fusion of the transmembrane protease serine 2 (TMPRSS2) gene with the ETS-related gene (ERG) is the most frequent genetic alteration in prostate cancer, occurring in approximately 50% of cases.[1] This fusion leads to the overexpression of the ERG transcription factor, an oncoprotein that drives tumor progression by activating pathways involved in cell invasion, proliferation, and survival.[2][3] Consequently, inhibiting ERG is a primary strategy for developing targeted therapies.

ERGi-USU-6 mesylate has emerged as a potent and selective inhibitor of ERG-positive prostate cancer.[2][4] It is a derivative of the parent compound ERGi-USU, developed through structure-activity studies to enhance biological activity.[4] This guide provides a comparative overview of **ERGi-USU-6 mesylate**, outlines the use of quantitative real-time PCR (qPCR) to validate its inhibitory effect on ERG gene expression, and presents detailed experimental protocols for researchers.

ERG Signaling Pathway in Prostate Cancer

The TMPRSS2-ERG gene fusion places the ERG gene under the control of the androgen-responsive TMPRSS2 promoter, leading to aberrant overexpression of the ERG oncoprotein. ERG then acts as a master transcription factor, altering the expression of numerous downstream target genes to promote oncogenesis.



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